molecular formula C10H13N5O4S B12349638 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione

Cat. No.: B12349638
M. Wt: 299.31 g/mol
InChI Key: OVPKATLBCANFOP-AAXBYFMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione: is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system attached to a sugar moiety. It is known for its significant biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its role in cellular processes. It is known to interact with various enzymes and receptors, making it a valuable tool for understanding biochemical pathways .

Medicine: In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral, anticancer, and anti-inflammatory properties. Researchers are exploring its use in the treatment of various diseases, including viral infections and cancer .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes .

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: What sets 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione apart is its specific combination of functional groups and stereochemistry. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13N5O4S

Molecular Weight

299.31 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione

InChI

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-6,9,16-18H,1H2,(H2,11,14,20)/t3-,4?,5-,6-,9-/m1/s1

InChI Key

OVPKATLBCANFOP-AAXBYFMASA-N

Isomeric SMILES

C1=NC2C(=NC(=NC2=S)N)N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2C(=NC(=NC2=S)N)N1C3C(C(C(O3)CO)O)O

Origin of Product

United States

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